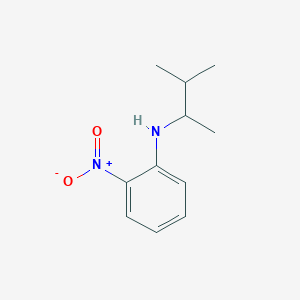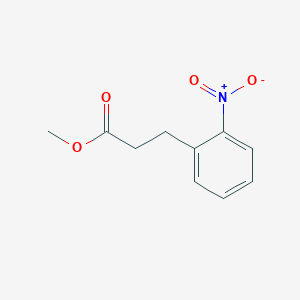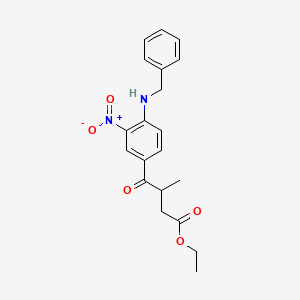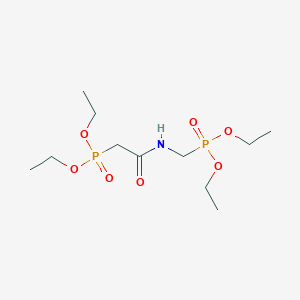
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 は、複数のアミノ酸で構成された合成ペプチドです。このペプチドは、D体とL体の両方のアミノ酸が存在することを特徴とし、これがその生物活性と安定性に影響を与える可能性があります。
準備方法
合成経路と反応条件
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 の合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。
樹脂への負荷: 最初のアミノ酸 (DL-Met) が樹脂に付加されます。
脱保護: アミノ酸の保護基が除去され、次のアミノ酸が付加できるようになります。
カップリング: 次のアミノ酸 (DL-Leu) が活性化され、成長中のペプチド鎖に結合されます。
繰り返し: 手順2と3が、シーケンス内の各後続のアミノ酸について繰り返されます。
切断: 完成したペプチドが樹脂から切断され、精製されます。
工業生産方法
工業的な環境では、このペプチドの生産には、SPPS プロセスを合理化する自動ペプチド合成装置が使用される場合があります。これらの機械は、複数のペプチド合成を同時に処理することができ、効率性を高め、人的ミスのリスクを軽減します。さらに、大規模生産では、収量と純度を最大化する温度、溶媒、試薬濃度などの反応条件の最適化が含まれる場合があります。
化学反応の分析
反応の種類
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: メチオニン残基 (DL-Met) は、メチオニン sulfoxide またはメチオニン sulfone に酸化される可能性があります。
還元: ジスルフィド結合は、存在する場合、遊離チオールに還元される可能性があります。
置換: アミノ酸残基は、他のアミノ酸と置換してペプチドの性質を修飾することができます。
一般的な試薬と条件
酸化: 過酸化水素またはギ酸が、メチオニン残基を酸化するのに使用できます。
還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) が、ジスルフィド結合を還元できます。
置換: SPPS での置換反応には、アミノ酸誘導体と HATU や DIC などのカップリング試薬が使用されます。
生成される主な生成物
酸化: メチオニン sulfoxide またはメチオニン sulfone。
還元: ジスルフィド結合からの遊離チオール。
置換: アミノ酸配列が変更された修飾ペプチド。
科学的研究の応用
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: には、いくつかの科学研究における応用があります。
化学: ペプチド合成と修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: タンパク質-タンパク質相互作用や細胞シグナル伝達経路における役割が調査されています。
医学: 抗菌ペプチドや酵素阻害剤など、潜在的な治療用途が検討されています。
産業: ペプチドベースの材料やナノテクノロジーの開発に利用されています。
作用機序
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2 の作用機序は、その特定の配列と構造によって異なります。ペプチドは、酵素、受容体、その他のタンパク質など、さまざまな分子標的に相互作用することができます。D体とL体の両方のアミノ酸の存在は、ペプチドの結合親和性と安定性に影響を与える可能性があります。このペプチドは、次のような方法で効果を発揮する可能性があります。
受容体への結合: 受容体の活性を調節し、下流のシグナル伝達経路を活性化します。
酵素の阻害: 活性部位に結合することで、酵素活性を阻害します。
タンパク質-タンパク質相互作用の阻害: タンパク質複合体の形成を妨げます。
類似化合物との比較
H-DL-Lys-DL-Pro-DL-Ser-DL-Pro-DL-Asp-DL-Arg-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: は、次のような他の類似のペプチドと比較することができます。
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2: アミノ酸組成が異なるが、類似の配列を持つ別の合成ペプチドです。
エルカトニン: 副甲状腺ホルモン剤として使用されるカルシトニンの誘導体.
その他の DL ペプチド: D体とL体の両方のアミノ酸を含むペプチドは、独自の生物活性と安定性プロファイルを有する可能性があります。
This compound の独自性
特性
IUPAC Name |
4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[1-[2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N16O15S/c1-34(2)28-41(53(85)69-39(50(63)82)22-27-92-3)68-48(79)32-67-51(83)42(30-36-18-20-37(78)21-19-36)71-54(86)43(29-35-12-5-4-6-13-35)72-52(84)40(15-9-24-66-60(64)65)70-55(87)44(31-49(80)81)73-56(88)47-17-11-26-76(47)59(91)45(33-77)74-57(89)46-16-10-25-75(46)58(90)38(62)14-7-8-23-61/h4-6,12-13,18-21,34,38-47,77-78H,7-11,14-17,22-33,61-62H2,1-3H3,(H2,63,82)(H,67,83)(H,68,79)(H,69,85)(H,70,87)(H,71,86)(H,72,84)(H,73,88)(H,74,89)(H,80,81)(H4,64,65,66) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGJMUZXSIZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N16O15S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12108690.png)
![2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B12108695.png)


![1-Amino-8-azabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12108712.png)
![N-[(1S,2S)-1,2-Diphenyl-2-(1-piperidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12108727.png)


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)


![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)

